Ácido 2-benzoilamino-succinámico

Descripción general

Descripción

2-Benzoylamino-succinamic acid (BASA) is an organic compound with a molecular formula of C10H11NO5. It is an important intermediate in the synthesis of a wide range of compounds. BASA is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. BASA is also used in the synthesis of amino acids, peptides, and nucleotides. BASA is also used as a catalyst for the synthesis of polymers, dyes, and cosmetics. BASA is also used in the synthesis of inorganic materials such as semiconductors and ceramics. BASA is a versatile compound with a wide range of applications in the chemical industry.

Aplicaciones Científicas De Investigación

Investigación farmacéutica

El ácido 2-benzoilamino-succinámico se utiliza en la investigación farmacéutica . Es un producto para la investigación proteómica . La proteómica es un estudio a gran escala de proteínas, particularmente sus estructuras y funciones. Este compuesto podría usarse para estudiar interacciones proteicas, identificar posibles dianas farmacológicas y validar biomarcadores.

Estudios bioquímicos

Este compuesto se clasifica como un bioquímico adicional . Los bioquímicos son sustancias que participan en reacciones celulares o tienen importancia biológica. Se utilizan en la investigación médica y biológica para comprender los procesos biológicos a nivel molecular.

Investigación antioxidante

El compuesto es un tipo de ácido fenólico simple . Los ácidos fenólicos simples, incluidos los ácidos hidroxi benzoico e hidroxicinámico, son conocidos por sus propiedades antioxidantes . Pueden neutralizar los radicales libres nocivos en el cuerpo, lo que podría reducir el riesgo de enfermedades crónicas.

Investigación antiinflamatoria

En un modelo de rata inducido por estreptozotocina diabética, la aplicación tópica de ácido siríngico (un tipo de ácido hidroxi benzoico) mostró respuestas antiinflamatorias . Dada la similitud estructural, el ácido 2-benzoilamino-succinámico también podría tener posibles aplicaciones antiinflamatorias.

Investigación sobre el cáncer

Los ácidos hidroxi benzoico e hidroxicinámico, que son estructuralmente similares al ácido 2-benzoilamino-succinámico, se han estudiado por sus actividades anticancerígenas y antitumorales . Podrían inhibir el crecimiento de las células cancerosas e inducir la apoptosis (muerte celular programada).

Química de coordinación

El ácido 2-benzoilamino-succinámico se puede utilizar en la síntesis de complejos de ligandos mixtos de paladio (II) . Estos complejos tienen aplicaciones potenciales en catálisis, ciencia de materiales y medicina.

Mecanismo De Acción

- 2-Benzoylamino-succinamic acid is a compound with the molecular formula C₁₁H₁₂N₂O₄ . However, specific primary targets for this compound are not widely documented in the literature.

- It’s essential to note that succinic acid (a related compound) serves as an electron donor in the Krebs or citric acid cycle, contributing to the production of fumaric acid and FADH₂ . While this information isn’t directly about 2-Benzoylamino-succinamic acid, it provides context for understanding succinate-related processes.

Target of Action

Análisis Bioquímico

Biochemical Properties

2-Benzoylamino-succinamic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of 2-Benzoylamino-succinamic acid to the active site of the enzyme, thereby inhibiting or modulating its activity .

Cellular Effects

2-Benzoylamino-succinamic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic fluxes within the cell . These effects can result in altered cellular responses, such as changes in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 2-Benzoylamino-succinamic acid involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their catalytic activities . Additionally, 2-Benzoylamino-succinamic acid can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the expression levels of various genes, thereby affecting cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzoylamino-succinamic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Benzoylamino-succinamic acid is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes .

Dosage Effects in Animal Models

The effects of 2-Benzoylamino-succinamic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular metabolism . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2-Benzoylamino-succinamic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For example, it can be metabolized by enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and levels of specific metabolites . These interactions can have significant effects on overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of 2-Benzoylamino-succinamic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of 2-Benzoylamino-succinamic acid can influence its activity and function, as well as its accumulation in specific tissues or organs .

Subcellular Localization

The subcellular localization of 2-Benzoylamino-succinamic acid is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes .

Propiedades

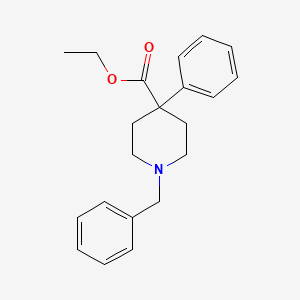

IUPAC Name |

4-amino-2-benzamido-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c12-9(14)6-8(11(16)17)13-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,12,14)(H,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRAIJZCOJXFAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

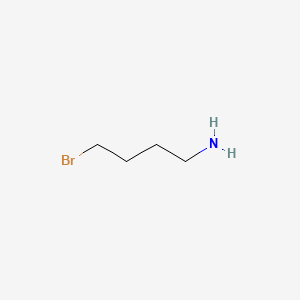

C1=CC=C(C=C1)C(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282006 | |

| Record name | n2-benzoylasparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29880-25-9 | |

| Record name | NSC23805 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n2-benzoylasparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)

![1-Azabicyclo[3.3.1]nonan-4-one](/img/structure/B1267877.png)